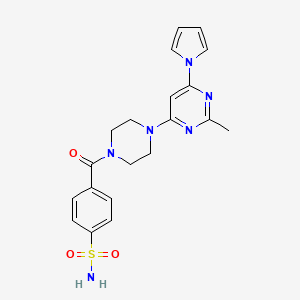

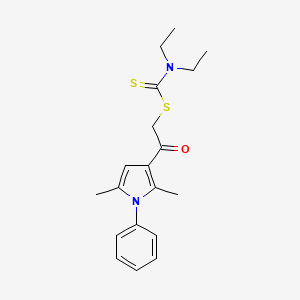

![molecular formula C9H20N2O B2868249 Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine CAS No. 1343629-30-0](/img/structure/B2868249.png)

Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Corrosion Inhibition

Tertiary amines, including derivatives similar to Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine, have been synthesized and investigated for their performance as corrosion inhibitors for carbon steel. These compounds, by forming a protective layer bonding on the metal surface, act as anodic inhibitors and demonstrate improved inhibition efficiency with concentration increase, suggesting their potential application in corrosion prevention technologies (Gao, Liang, & Wang, 2007).

Carbon Dioxide Capture

Research into blending secondary amines with 2-amino-2-methyl-1-propanol (AMP) has shown enhanced kinetics for carbon dioxide removal in aqueous media. These findings highlight the potential of morpholine and related amines in improving carbon capture technologies, which is crucial for addressing climate change (Ali, Al-Rashed, & Merchant, 2010).

Environmental Monitoring

Studies have developed methodologies for determining aliphatic amines, including morpholine, in environmental samples such as waste and surface water. This research is vital for monitoring and managing the environmental impact of amines, indicating the broader environmental implications of their use (Sacher, Lenz, & Brauch, 1997).

Thermal Stability in CO2 Capture

The thermal degradation kinetics of morpholine for carbon dioxide capture has been investigated, showing morpholine's higher stability up to certain temperatures. This research suggests the potential of morpholine derivatives in enhancing the efficiency and durability of CO2 capture processes (Mazari et al., 2020).

Mechanism of Action

properties

IUPAC Name |

N,2-dimethyl-1-morpholin-4-ylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(2,10-3)8-11-4-6-12-7-5-11/h10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXZPPKISPYNCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCOCC1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

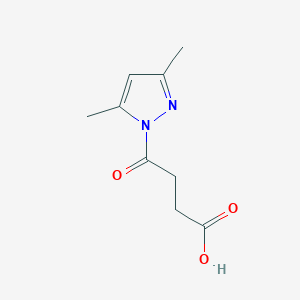

![N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide](/img/structure/B2868167.png)

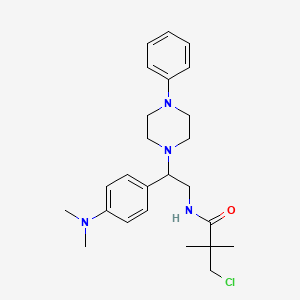

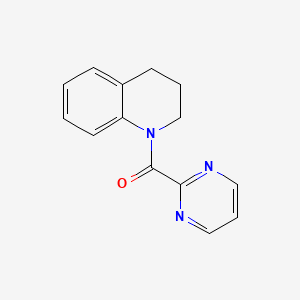

![(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2868169.png)

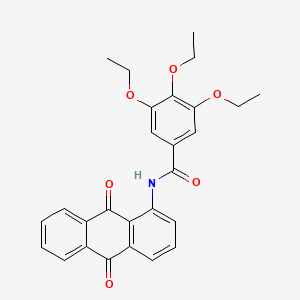

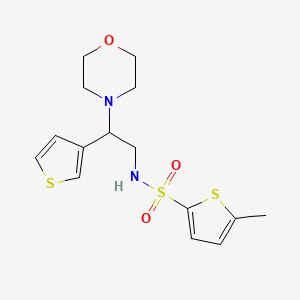

![8-((2,4-Difluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868172.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2868183.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2868186.png)

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868187.png)